2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
Description
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (CAS: 1369088-08-3) is a bicyclic heterocyclic compound with a molecular formula of C₁₀H₁₄N₂O₂ and a molar mass of 194.23 g/mol . Its structure features a partially saturated imidazo[1,2-a]pyridine core, with methyl groups at positions 2 and 3 and a carboxylic acid substituent at position 5.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6-7(2)12-4-3-8(10(13)14)5-9(12)11-6/h8H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
BRFGYBAXTJPGLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2CCC(CC2=N1)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid can be achieved through a multi-step process. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . The reaction sequence includes N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization.
Industrial Production Methods: Industrial production methods for this compound typically involve similar multi-step synthetic routes but are optimized for large-scale production. These methods emphasize operational simplicity, clean reaction profiles, and the use of environmentally benign solvents .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for the development of new drugs.
Medicine: It has potential therapeutic applications due to its anti-inflammatory, antiviral, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation or viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Imidazo[1,2-a]pyridine Family
Table 1: Key Structural and Functional Differences
Key Observations :
- Functional Groups: The carboxylic acid at position 7 enables hydrogen bonding and conjugation, similar to IPCA and AEIOP, but the dimethyl groups at positions 2 and 3 introduce steric bulk, which may reduce fluorescence efficiency compared to IPCA’s oxo group . AEIOP’s aminoethyl side chain facilitates integration into polymer networks, a feature absent in the target compound .
Antibacterial and Antifungal Derivatives :
- Hydrazone-functionalized tetrahydroimidazo[1,2-a]pyrimidines (e.g., compounds 8d–8f) exhibit potent antibacterial activity (30–33 mm inhibition zones against E. coli and S. aureus), attributed to hydrazone moieties enhancing target binding .
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives with nitro or cyano substituents (e.g., 2c, 2d) show selective antifungal activity, though their efficacy depends on substituent electronegativity .
Target Compound’s Potential :
However, the dimethyl groups could limit membrane permeability compared to smaller substituents .
Biological Activity
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (often referred to as compound 1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₈H₁₃N₃O₂
- Molecular Weight : 167.20 g/mol
- IUPAC Name : 2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
- PubChem CID : 137167567
Recent studies have identified compound 1 as a potent heparanase-1 (HPSE1) inhibitor . HPSE1 is an endo-β-d-glucuronidase that plays a crucial role in the degradation of heparan sulfate proteoglycans. Inhibition of HPSE1 is considered a promising therapeutic strategy for various conditions including cancer and proteinuric kidney diseases due to its involvement in extracellular matrix remodeling and tumor progression .
Inhibition of Heparanase-1
Compound 1 has been shown to exhibit significant inhibitory activity against HPSE1. In a comparative study, derivatives of tetrahydroimidazo[1,2-a]pyridine were synthesized and evaluated for their selectivity and potency against HPSE1. The findings indicated that compound 1 not only inhibited HPSE1 effectively but also demonstrated improved selectivity over other glucuronidases such as GUSβ and GBA .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications at specific positions on the imidazo[1,2-a]pyridine framework could enhance the inhibitory potency. For instance, the introduction of bulkier substituents at position 6 led to increased selectivity for HPSE1 while reducing activity against other enzymes .
Cancer Therapeutics
In preclinical models, the administration of compound 1 resulted in reduced tumor growth and metastasis when tested in combination with standard chemotherapeutic agents. The inhibition of HPSE1 was linked to decreased angiogenesis and tumor cell invasion .
Kidney Diseases
In models of nephrotic syndrome, compound 1 demonstrated protective effects on renal function by mitigating proteinuria through its action on HPSE1. This suggests potential applications in treating proteinuric kidney diseases .
Data Summary
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | HPSE1 Inhibition | Compound 1 showed significant inhibition with improved selectivity over GUSβ and GBA. |
| Study B | Anticancer Activity | Reduced tumor growth in animal models; potential synergistic effects with chemotherapy. |
| Study C | Nephroprotective Effects | Mitigated proteinuria in nephrotic syndrome models; protective effects on renal function. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
